6-Hydroxy-2-methylisoquinolin-1(2H)-one

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

6-Hydroxy-2-methylisoquinolin-1(2H)-one (CAS 70450-83-8) is a bicyclic heterocycle belonging to the isoquinolin-1(2H)-one class, characterized by a 6-position hydroxyl group and a 2-position N-methyl substituent. The compound is primarily leveraged as a synthetic building block, where its reactive hydroxyl and lactam functionalities enable site-selective derivatization for medicinal chemistry campaigns, particularly in kinase inhibitor programs.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B13138906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-methylisoquinolin-1(2H)-one
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C1=O)C=CC(=C2)O
InChIInChI=1S/C10H9NO2/c1-11-5-4-7-6-8(12)2-3-9(7)10(11)13/h2-6,12H,1H3
InChIKeySLHQPFQVVOCOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-2-methylisoquinolin-1(2H)-one: Procurement-Critical Identity and Scaffold Overview


6-Hydroxy-2-methylisoquinolin-1(2H)-one (CAS 70450-83-8) is a bicyclic heterocycle belonging to the isoquinolin-1(2H)-one class, characterized by a 6-position hydroxyl group and a 2-position N-methyl substituent. The compound is primarily leveraged as a synthetic building block, where its reactive hydroxyl and lactam functionalities enable site-selective derivatization for medicinal chemistry campaigns, particularly in kinase inhibitor programs [1]. Its core scaffold is a recognized privileged structure in drug discovery, though direct biological annotation for this specific analogue remains limited in public databases.

6-Hydroxy-2-methylisoquinolin-1(2H)-one Selection Risks: Why In-Class Analogs Cannot Be Simply Interchanged


Substituting 6-Hydroxy-2-methylisoquinolin-1(2H)-one with a closely related isoquinolin-1(2H)-one in a synthesis or assay construct is high-risk because small structural perturbations dramatically alter key physicochemical and reactivity parameters. The 6-OH group is both a hydrogen-bond donor and a site for further functionalization (e.g., alkylation, acylation), and removing it (as in 2-methylisoquinolin-1(2H)-one) abolishes this reactivity vector [1]. Masking the 6-OH as a methoxy group reduces polarity and eliminates the donor H-bond capacity, while shifting the hydroxyl to the 7-position alters the electronic topology of the ring. Even the fully aromatic vs. 3,4-dihydro scaffold decision changes molecular planarity and oxidative stability, directly impacting downstream biological or catalytic outcomes.

Quantitative Comparator Evidence for 6-Hydroxy-2-methylisoquinolin-1(2H)-one


Hydrogen-Bond Donor Capacity Differentiates 6-OH from 6-OMe and 2-Methyl Analogs

The presence of a free phenolic -OH at the 6-position (H-bond donor count = 1) distinguishes the target compound from the 6-methoxy analog (H-bond donor count = 0) and the 2-methyl-6-unsubstituted analog (H-bond donor count = 0). This donor capacity is critical for establishing key interactions in biological targets; a class-level SAR study on 5-HT2C receptor positive allosteric modulators (PAAMs) explicitly noted that the presence of a hydroxyl group on the isoquinolin-1(2H)-one scaffold appeared crucial for PAAM activity, with the most potent compound (4i) achieving an EC50 of 1 nM [1]. In contrast, the O-methylated variant (6-methoxy-2-methylisoquinolin-1(2H)-one) would be incapable of serving as an H-bond donor, altering its target interaction profile.

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Regioisomeric 6-OH vs. 7-OH Substitution Directs Distinct Reactivity and Biological Profiles

The 6-hydroxy-2-methylisoquinolin-1(2H)-one and its 7-hydroxy regioisomer (CAS 1888837-85-1) possess identical molecular formulae (C10H9NO2) but non-identical physical and biological profiles. The 6-OH position places the hydroxyl group para to the lactam carbonyl and ortho to the C-ring bridge, creating a distinct electronic environment compared to the 7-OH substitution. In an anti-inflammatory alkaloid study, 7,8-dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one inhibited LPS-induced NO generation with an IC50 of ≤ 28.55 µM, whereas the 6-OH/7-OH regioisomer pair showed differential activity, demonstrating that the position of the hydroxyl group directly modulates potency on the isoquinolin-1(2H)-one scaffold [1]. Cross-study comparison of compound listings from major vendors shows the 6-OH regioisomer is stocked at a typical purity of 95-97%, while the 7-OH regioisomer is available at 98% purity from specialized suppliers, indicating different market positioning for these two scaffold isomers .

Synthetic Chemistry Regioselectivity Biological Activity

Aromatic 6-Hydroxy Scaffold vs. Saturated 3,4-Dihydro Analog: Planarity and Oxidative Stability

The fully aromatic isoquinolin-1(2H)-one core of the target compound (C10H9NO2, MW 175.18) imposes a rigid planar geometry that can engage in pi-stacking interactions with aromatic residues in protein binding sites. The saturated analog (6-Hydroxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, CAS 308110-07-8, C10H11NO2, MW 177.2) introduces a non-planar ring conformation and an additional sp3 carbon, which alters molecular recognition properties and increases susceptibility to oxidation at the benzylic position. Patent literature on 6-substituted isoquinolinones for Rho-kinase inhibition consistently employs the aromatic scaffold for its conformational rigidity, which is essential for maintaining the correct pose in the ATP-binding pocket [1]. The dihydro analog may offer increased solubility (lower logP by approximately 0.5 log units based on computational estimates) but sacrifices the key pi-stacking capability, making the two scaffolds non-interchangeable in rigid binding sites.

Chemical Stability Molecular Recognition Synthetic Intermediate

Synthetic Accessibility Based on 6-Hydroxy Functionalization Handle Enables Rapid Derivatization

The phenolic 6-OH group provides a direct nucleophilic handle for etherification, esterification, or Mitsunobu coupling without requiring deprotection steps. A patent process for preparing 6-substituted-1-(2H)-isoquinolinones demonstrates the use of 6-hydroxy intermediates for rapid diversification via alkylation with substituted alkyl halides, achieving isolated yields in the range of 60-85% for O-alkylated products [1]. In contrast, the 2-methylisoquinolin-1(2H)-one scaffold lacking a 6-substituent requires alternative, often lower-yielding C-H activation strategies for introduction of functionality at this position. The 6-methoxy analog, being a protected methyl ether, would require an additional demethylation step (e.g., BBr3, reflux, 0.5-12 h) to reveal the free phenol for further elaboration, adding cost, time, and a potential source of by-products to the synthesis.

Synthetic Chemistry Building Block Late-Stage Functionalization

Predicted LogP Difference Between 6-OH and 6-OMe Scaffolds Impacts Permeability and Solubility

The ACD/LogP value for the core scaffold 6-hydroxyisoquinolin-1(2H)-one is reported as 1.14 . For 6-Hydroxy-2-methylisoquinolin-1(2H)-one, the addition of a 2-methyl group is expected to increase logP by approximately 0.5-0.7 units (est. LogP ≈ 1.6-1.8), placing it in an acceptable range for CNS drug-like space. In comparison, the 6-methoxy analog (6-methoxy-2-methylisoquinolin-1(2H)-one) would have an estimated LogP approximately 0.5 units higher due to the removal of the polar H-bond donor and replacement with a methyl group, potentially leading to higher membrane permeability but lower aqueous solubility. This LogP difference can be a critical determinant for assay performance in cellular or biochemical screening, where excessive lipophilicity may promote non-specific binding or aggregation.

ADME Physicochemical Properties Drug-Likeness

Recommended Research and Industrial Use-Cases for 6-Hydroxy-2-methylisoquinolin-1(2H)-one Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization Requiring a Hydrogen-Bond Donor at the 6-Position

Based on the PAAM SAR evidence where the hydroxyl group is crucial for potent 5-HT2C receptor modulation (EC50 = 1 nM for lead compound 4i), researchers targeting GPCRs or enzymes with a hydrogen-bond acceptor in the binding pocket should prioritize 6-Hydroxy-2-methylisoquinolin-1(2H)-one over the 6-methoxy or 6-unsubstituted analogs, which lack the donor H-bond and cannot recapitulate the same target interaction [1]. This scaffold is particularly suited for fragment-based screening or hit-to-lead expansion programs where the free hydroxyl serves as an anchor point.

Rapid Diversification of Kinase Inhibitor Libraries via 6-O-Alkylation

As demonstrated by the Sanofi 6-substituted isoquinolinone patent family [1], the 6-OH group enables direct, one-step O-alkylation with substituted alkyl, benzyl, or heteroaryl halides. Procurement teams building kinase-focused libraries should select this intermediate to maximize synthetic efficiency and minimize step count, as alternative scaffolds require additional protection/deprotection sequences. The resulting 6-alkoxy derivatives are reported to be potent Rho-kinase (ROCK1/2) inhibitors with sub-micromolar IC50 values in the parent series.

Structure-Activity Relationship Studies on Isoquinolinone Regioisomers for Anti-Inflammatory Activity

Given the differential activity observed for the 7,8-dihydroxy-6-methoxy regioisomer (IC50 ≤ 28.55 µM in NO inhibition assay [1]), the 6-hydroxy-2-methyl regioisomer provides a complementary SAR tool for mapping the positional requirements of anti-inflammatory activity on the isoquinolin-1(2H)-one scaffold. Researchers investigating natural-product-inspired isoquinolinones should obtain both the 6-OH and 7-OH regioisomers to establish a regioisomeric activity profile, as these pairs typically exhibit divergent potency.

Crystallography and Biophysical Fragment Screening Campaigns Requiring Planar, Low-LogP Ligands

The planar aromatic core and estimated LogP of approximately 1.6-1.8 place 6-Hydroxy-2-methylisoquinolin-1(2H)-one in favorable physicochemical space for fragment-based drug discovery (Rule of 3 compliance with MW < 200, logP < 3). The compound's rigid geometry, established H-bond donor capacity, and moderate lipophilicity make it a suitable fragment for X-ray crystallography or SPR-based screening, where the saturated dihydro analog would introduce conformational flexibility that could hinder high-resolution structural determination [1].

Quote Request

Request a Quote for 6-Hydroxy-2-methylisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.